

TOS-358: A Comparative Analysis of Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of TOS-358, a novel covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). While specific kinome-wide screening data for TOS-358 is not yet publicly available, this document synthesizes the current understanding of its selectivity based on published preclinical data and compares it with other known PI3Kα inhibitors.

Executive Summary

TOS-358 is a first-in-class covalent inhibitor of PI3K α , targeting both wild-type and mutant forms of the enzyme.[1][2] Preclinical data strongly suggest that TOS-358 is a highly selective inhibitor with minimal off-target effects, a characteristic described as a "clean kinome profile".[2] This high selectivity is a key differentiator from other PI3K inhibitors and is anticipated to result in a wider therapeutic window and a more favorable safety profile. This guide presents the available quantitative data for TOS-358 and provides a framework for understanding its cross-reactivity in the context of established kinase inhibitor profiling methodologies.

Potency and Isoform Selectivity of TOS-358

TOS-358 demonstrates potent inhibition of both wild-type and a common mutant form of PI3K α . The available IC50 values are summarized in the table below. The high selectivity for PI3K α over other PI3K isoforms is a critical attribute, as off-target inhibition of other isoforms is associated with adverse effects.



Target	IC50 (nM)	Reference
PI3Kα (Wild-Type)	2.2	[2]
PI3Kα (H1047R Mutant)	4.1	[2]

Comparison with Other PI3Ka Inhibitors

To provide context for the selectivity of TOS-358, the following table includes publicly available data for Alpelisib (a non-covalent PI3K α inhibitor) and notes on Inavolisib (a covalent PI3K α inhibitor).

Inhibitor	Target	IC50 (nM)	Selectivity Profile	Reference
TOS-358	Pl3Kα (WT)	2.2	Reported as highly selective with a "clean kinome profile"	[2]
ΡΙ3Κα (Η1047R)	4.1	[2]		
Alpelisib	ΡΙ3Κα	5	50-fold selective over PI3Kβ, 250-fold over PI3Kδ, and 50-fold over PI3Kγ	[3]
РΙЗКβ	~250	[3]	_	
ΡΙ3Κδ	~1250	[3]	_	
РІЗКу	~250	[3]		
Inavolisib	ΡΙ3Κα	-	Reported to have high potency and specificity for the PI3Ka isoform	[4]



Experimental Protocols

While the specific experimental protocol for the kinome profiling of TOS-358 has not been publicly disclosed, a general methodology for assessing the selectivity of covalent kinase inhibitors is outlined below. This representative protocol is based on established chemoproteomic approaches.

Representative Protocol: Kinome-wide Covalent Inhibitor Selectivity Profiling using Mass Spectrometry-based Chemoproteomics

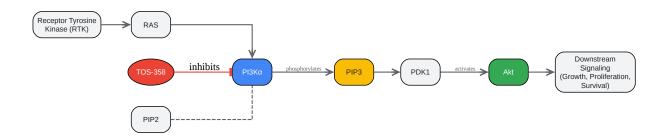
- 1. Cell Culture and Treatment:
- Human cancer cell lines relevant to the inhibitor's target are cultured to a sufficient density.
- Cells are treated with the covalent inhibitor at various concentrations and for different durations to assess target engagement and off-target binding. A vehicle control (e.g., DMSO) is run in parallel.
- 2. Cell Lysis and Protein Extraction:
- Following treatment, cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.
- 3. Probe-Based Enrichment of Covalently Modified Peptides:
- A "clickable" version of the covalent inhibitor, containing an alkyne or azide handle, is often used.
- Alternatively, a competitive profiling approach can be employed where the inhibitor of interest competes with a broad-spectrum covalent probe.
- The covalently modified proteins are then "clicked" to a reporter tag (e.g., biotin-azide) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- 4. Protein Digestion and Enrichment of Tagged Peptides:
- The protein lysate is subjected to tryptic digestion to generate peptides.



- Biotinylated peptides (corresponding to the sites of covalent modification) are enriched using streptavidin-coated beads.
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
- The enriched peptides are analyzed by high-resolution LC-MS/MS to identify the proteins and the specific amino acid residues that have been covalently modified by the inhibitor.
- 6. Data Analysis:
- The MS data is processed using specialized software to identify the modified peptides and quantify their abundance across different treatment conditions.
- The selectivity of the inhibitor is determined by comparing the occupancy of the intended target to that of all other identified off-target proteins.

Visualizing the PI3K/Akt Signaling Pathway and Experimental Workflow

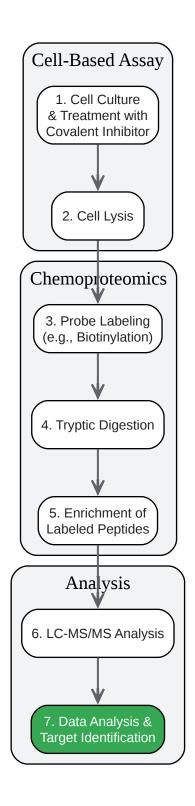
To further illustrate the context of TOS-358's mechanism and the methods used to assess its specificity, the following diagrams are provided.



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Caption: PI3K/Akt Signaling Pathway Inhibition by TOS-358.





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Caption: Experimental Workflow for Kinase Cross-Reactivity Profiling.

Conclusion



TOS-358 is a potent and highly selective covalent inhibitor of PI3K α . The available preclinical data and communications from its developer indicate a "clean kinome profile," suggesting minimal cross-reactivity with other kinases. This high degree of selectivity is a promising feature that may translate into an improved safety profile and a wider therapeutic index compared to less selective PI3K inhibitors. While detailed, publicly available kinome-wide screening data is pending, the current evidence positions TOS-358 as a promising next-generation therapeutic agent for cancers driven by PI3K α mutations. Further clinical investigation will be crucial to fully characterize its selectivity and clinical benefit.

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